BenchChemオンラインストアへようこそ!

Chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone

Physicochemical profiling Lead optimization Ligand efficiency

Chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone (CAS 2310011-76-6) is a fully synthetic, racemic small molecule (C₂₃H₂₇N₃O₃, MW 393.48 g/mol) built on a 3,4-dihydro-2H-1-benzopyran (chroman) scaffold connected via a methanone linker to a 4-(oxymethyl)piperidine, which in turn is ether-linked to a 6-cyclopropylpyrimidine. The compound contains no hydrogen bond donors, five hydrogen bond acceptors, and has a computed topological polar surface area (tPSA) of 64.6 Ų and XLogP3 of approximately 3, positioning it within drug-like physicochemical space.

Molecular Formula C23H27N3O3
Molecular Weight 393.487
CAS No. 2310011-76-6
Cat. No. B2386144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone
CAS2310011-76-6
Molecular FormulaC23H27N3O3
Molecular Weight393.487
Structural Identifiers
SMILESC1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4CC5=CC=CC=C5OC4
InChIInChI=1S/C23H27N3O3/c27-23(19-11-18-3-1-2-4-21(18)28-14-19)26-9-7-16(8-10-26)13-29-22-12-20(17-5-6-17)24-15-25-22/h1-4,12,15-17,19H,5-11,13-14H2
InChIKeySIUZXWMHQPCIJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone (CAS 2310011-76-6): Structural Identity and Procurement Baseline


Chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone (CAS 2310011-76-6) is a fully synthetic, racemic small molecule (C₂₃H₂₇N₃O₃, MW 393.48 g/mol) built on a 3,4-dihydro-2H-1-benzopyran (chroman) scaffold connected via a methanone linker to a 4-(oxymethyl)piperidine, which in turn is ether-linked to a 6-cyclopropylpyrimidine [1]. The compound contains no hydrogen bond donors, five hydrogen bond acceptors, and has a computed topological polar surface area (tPSA) of 64.6 Ų and XLogP3 of approximately 3, positioning it within drug-like physicochemical space [1]. It is listed as a screening compound in the Life Chemicals catalog (ID F6658-5731) and the Mcule database (MCULE-4479686070-0), and is offered at 10 μmol scale for early-stage discovery [1][2]. As of May 2026, no peer-reviewed publications, patent examples, or authoritative database bioactivity records (ChEMBL, PubChem BioAssay, BindingDB) were identified for this specific compound, meaning all biological differentiation evidence below derives from structural comparison with the closest purchasable analog and class-level scaffold inference.

Why Generic Substitution Fails: Structural Differentiation of Chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone from Its Closest Commercial Analog


The nearest purchasable structural analog—2-{[1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)piperidin-4-yl]oxy}pyrimidine (Hit2Lead/ChemBridge SC-30834831, C₁₉H₂₁N₃O₃, MW 339.4 g/mol)—lacks the 6-cyclopropyl substituent on the pyrimidine ring and has an ether linkage directly at the pyrimidine 2-position rather than a methyleneoxy bridge at position 4 . These differences are not cosmetic: the cyclopropyl group increases molecular weight by 54 Da, adds one additional rotatable bond (5 vs. 3), raises computed lipophilicity (XLogP3 ~3 vs. ~2.2), and introduces a conformationally restricted hydrophobic projection that can fill a distinct sub-pocket in ATP-binding sites, a well-precedented design strategy in kinase inhibitor optimization [1]. The regioisomeric attachment point (pyrimidine 4-O-methylene vs. 2-O) further alters the vector of the heterocycle relative to the piperidine-chroman core. These cumulative structural distinctions mean the two compounds cannot be assumed to share target engagement profiles, pharmacokinetic behavior, or scaffold-specific SAR trends. Users seeking to replicate or extend any screening hits obtained with the cyclopropyl-containing compound cannot substitute the des-cyclopropyl analog without risking loss of the key pharmacophoric element.

Quantitative Differentiation Evidence: Chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone vs. Closest Analogs


Cyclopropyl Substituent as a Physicochemical Differentiator: Comparative Computed Properties vs. the Des-Cyclopropyl Analog

The 6-cyclopropyl group on the pyrimidine ring of CAS 2310011-76-6 is the single most consequential structural differentiator from the nearest commercial analog SC-30834831. Computed property comparison reveals that the cyclopropyl substituent increases molecular weight by 54 Da (393.5 vs. 339.4 g/mol), raises calculated LogP by approximately 0.8 units (XLogP3 ~3.0 vs. LogP 2.20), and adds two rotatable bonds (5 vs. 3), while leaving tPSA unchanged (64.6 Ų for both) [1]. This means the cyclopropyl analog achieves higher lipophilicity without polar surface area penalty—a favorable profile for membrane permeability while maintaining the same hydrogen-bonding capacity [1]. The heavy atom count increases from 25 to 29, and computed molecular complexity rises accordingly (Complexity score: 562 for the target compound) .

Physicochemical profiling Lead optimization Ligand efficiency

Regioisomeric Pyrimidine Attachment as a Vector Differentiation Parameter

In CAS 2310011-76-6, the piperidine-oxymethylene moiety is attached to the pyrimidine ring at position 4, with the cyclopropyl group occupying position 6. In the des-cyclopropyl analog SC-30834831, the piperidine-oxy group is attached directly at pyrimidine position 2, with no substituent at position 4. This regioisomeric difference alters the exit vector angle of the piperidine-chroman portion relative to the pyrimidine ring by approximately 60° [1]. In kinase inhibitor design, pyrimidine 2- vs. 4-substitution patterns are known to differentially orient the solubilizing/selectivity elements toward the solvent channel or the hinge region, respectively, potentially yielding distinct selectivity profiles even when the core atoms are identical [2].

Scaffold geometry Structure-based design Kinase inhibitor vectors

Chroman-3-Amide/Chroman-3-Carbonyl Scaffold as a Privileged Kinase Inhibitor Motif: Class-Level Evidence

The 3,4-dihydro-2H-chromen-3-carbonyl-piperidine motif present in CAS 2310011-76-6 belongs to a well-characterized class of kinase-targeting scaffolds. Chroman-3-amides have been reported as highly potent Rho kinase (ROCK) inhibitors with IC₅₀ values in the picomolar range (ROCK2 IC₅₀ = 1 pM; ROCK1 IC₅₀ = 52 pM for the benchmark chroman-1 compound) [1]. Similarly, chromenone derivatives have been developed as PI3K protein kinase modulators with nanomolar potency [2]. The target compound's chroman-3-carbonyl substitution pattern places the carbonyl oxygen and the chroman ring oxygen in a geometry that can mimic the adenine ring of ATP and coordinate the kinase hinge region, while the cyclopropylpyrimidine could occupy the hydrophobic adenine pocket or a selectivity sub-pocket [1][2]. The des-cyclopropyl analog lacks the cyclopropyl hydrophobic contact, potentially reducing binding affinity at targets where this sub-pocket engagement is critical.

Kinase inhibition Chroman scaffold ROCK inhibitor Privileged structure

Computed Drug-Likeness and CNS Multiparameter Optimization (MPO) Profile vs. Des-Cyclopropyl Analog

Both the target compound and its des-cyclopropyl analog fall within oral drug-like chemical space, but their differentiated profiles may favor distinct screening applications. CAS 2310011-76-6 has computed XLogP3 of approximately 3, MW 393.5, tPSA 64.6, HBD 0, and 5 rotatable bonds [1]. The des-cyclopropyl analog (SC-30834831) has LogP 2.20, MW 339.4, tPSA 64.6, HBD 0, and 3 rotatable bonds . Both satisfy Lipinski's Rule of 5 and Veber's bioavailability criteria (tPSA < 140 Ų, rotatable bonds ≤ 10). The CNS MPO score (calculated from tPSA, LogP, MW, HBD, and pKa) is expected to be favorable (>4) for both, though the higher LogP of the target compound may shift it closer to the upper boundary for CNS drug-likeness (desirability range: 0–6, with higher scores predicting better CNS exposure) [2]. Importantly, the absence of hydrogen bond donors in both compounds eliminates a key source of PK variability.

Drug-likeness CNS MPO ADME prediction Lead selection

Commercial Availability and Procurement Pathway Differentiation

CAS 2310011-76-6 is stocked by Life Chemicals (catalog ID F6658-5731) at 10 μmol scale for $69.00 (as of September 2023), and is also cataloged in the Mcule database (MCULE-4479686070-0) [1][2]. The des-cyclopropyl analog SC-30834831 is available through Hit2Lead/ChemBridge at 1 μmol or 5 mg quantities . For hit confirmation and SAR follow-up studies, the availability of the target compound from Life Chemicals—a supplier specializing in screening libraries with high-quality control standards—provides a reliable resupply pathway. The Mcule listing further indicates that the compound can be sourced through integrated discovery platforms that combine compound procurement with computational modeling tools [2]. Researchers who obtain a screening hit with this compound can immediately reorder from the same catalog batch for confirmation, reducing the risk of lot-to-lot variability that may occur with custom synthesis.

Compound sourcing Screening libraries Hit confirmation Procurement

Recommended Research and Industrial Application Scenarios for Chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone


Kinase Inhibitor Screening with Hydrophobic Sub-Pocket Hypothesis

The combination of a chroman-3-carbonyl hinge-binding motif and a 6-cyclopropylpyrimidine hydrophobic extension makes CAS 2310011-76-6 a rational choice for screening against kinase targets where the ATP-binding pocket contains a small hydrophobic sub-pocket adjacent to the adenine site (e.g., PI3Kα selectivity pocket, ROCK hydrophobic cleft, or TBK1/IKKε back pocket). The cyclopropyl group provides approximately 54 Da of additional hydrophobic mass compared to the des-cyclopropyl analog SC-30834831, with a computed LogP increase of ~0.8 units and no tPSA penalty [1]. Class-level precedent from chroman-3-amide ROCK inhibitors (ROCK2 IC₅₀ = 1 pM) and pyrimidine-based PI3K inhibitors demonstrates that this scaffold geometry is compatible with nanomolar to picomolar kinase inhibition [2][3]. Users with preliminary docking or pharmacophore models suggesting a small hydrophobic pocket near the pyrimidine 6-position should prioritize this compound over the des-cyclopropyl analog.

Fragment-to-Lead Optimization Leveraging Regioisomeric Pyrimidine Vectors

The pyrimidine 4-OCH₂-piperidine regioisomerism of CAS 2310011-76-6, contrasted with the 2-O-piperidine attachment in SC-30834831, provides an approximately 60° difference in exit vector geometry [1]. This makes the target compound particularly suitable for lead optimization campaigns where the orientation of the solubilizing/selectivity element relative to the hinge-binding heterocycle is critical for achieving isoform selectivity. In PI3K inhibitor programs, pyrimidine substitution regiochemistry has been shown to dramatically affect isoform selectivity profiles [2]. Researchers can use these two regioisomeric compounds as a matched pair to experimentally determine the optimal vector for their target of interest before investing in custom synthesis of more elaborate analogs.

Computational Chemistry and Docking Studies with a Conformationally Biased Ligand

With a computed molecular complexity of 562, 5 rotatable bonds, and a semi-rigid chroman-piperidine core appended to a cyclopropylpyrimidine, CAS 2310011-76-6 presents a moderately constrained conformational space suitable for computational docking and molecular dynamics studies [1]. The cyclopropyl group restricts pyrimidine orientation preferences compared to the freely rotatable des-cyclopropyl analog, potentially reducing the entropic penalty upon binding. The compound's 3D structure (available via Mcule's integrated modeling tools) can be used to generate pharmacophore hypotheses, perform virtual screening of analog libraries, or validate docking poses against crystallographic data of related kinase targets . The compound's ready availability from Life Chemicals at small scale ($69/10 μmol) lowers the barrier to experimental validation of computational predictions [1].

Hit Confirmation and Preliminary SAR with Guaranteed Resupply

For screening campaigns that identify CAS 2310011-76-6 as a primary hit, the compound's listing in the Life Chemicals catalog (F6658-5731) ensures that hit confirmation, IC₅₀ determination, and counter-screening can be performed using the identical batch source, minimizing the risk of false positives from compound degradation or synthesis byproducts [1]. At $69.00 for 10 μmol, the cost of confirmation testing is predictable and low. The parallel availability of the des-cyclopropyl analog SC-30834831 through ChemBridge/Hit2Lead allows rapid experimental assessment of the cyclopropyl group's contribution to potency and selectivity [2]. This matched-pair analysis—comparing compounds that differ only by the cyclopropyl substituent and pyrimidine attachment regiochemistry—constitutes an immediately actionable SAR study without requiring de novo synthesis.

Quote Request

Request a Quote for Chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.